molecular formula C12H14N2O4 B5874260 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid

5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid

Cat. No. B5874260
M. Wt: 250.25 g/mol
InChI Key: PSUMPMNYXCPPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid, also known as ACA, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In

Mechanism of Action

The mechanism of action of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid exerts its biological effects by modulating the activity of various signaling pathways. For example, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to scavenge ROS, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its stability. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a synthetic peptide that is stable under a range of conditions, which makes it easier to handle and store. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is relatively easy to synthesize using SPPS techniques. However, one limitation of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its cost. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a relatively expensive peptide, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid. One area of interest is the development of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Finally, there is potential for the use of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in the development of anti-oxidant supplements, which could have benefits for overall health and well-being.

Synthesis Methods

The synthesis of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. After the desired sequence is achieved, the peptide is cleaved from the solid support and purified. The final product is a white powder that is soluble in water.

Scientific Research Applications

5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to have anti-oxidant effects by scavenging reactive oxygen species (ROS).

properties

IUPAC Name

5-(4-carbamoylanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c13-12(18)8-4-6-9(7-5-8)14-10(15)2-1-3-11(16)17/h4-7H,1-3H2,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUMPMNYXCPPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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